molecular formula C9H12N2O3 B1470243 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1780459-83-7

5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1470243
M. Wt: 196.2 g/mol
InChI Key: KMGYWPHMYWUKEB-UHFFFAOYSA-N
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Description

The compound “5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule that contains a pyrazole ring and a tetrahydropyran ring . Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrazole and tetrahydropyran rings. In gas phase, the THP exists in its lowest energy C_s symmetry chair conformation .


Chemical Reactions Analysis

Tetrahydropyrans are prone to undergo spontaneous valence isomerization to the corresponding 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, tetrahydropyran is a colourless volatile liquid .

Scientific Research Applications

  • Synthesis of 2H-Pyrans

    • Field : Organic Chemistry
    • Application Summary : 2H-Pyrans are a structural motif present in many natural products and are a strategic key intermediate in the construction of many of these structures . The compound “5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid” could potentially be used in the synthesis of these structures.
    • Method of Application : The synthesis of 2H-Pyrans involves various physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes .
    • Results : The synthesis methods for 2H-Pyrans have been discussed in the literature, but specific results or outcomes related to “5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid” are not mentioned .
  • Phytopharmacological Applications

    • Field : Phytopharmacology
    • Application Summary : The compound “5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid” could potentially be used in the synthesis of new phenolic glycosides .
    • Method of Application : The ethanolic extract was eluted with isoamyl alcohol: Acetic acid: Water (1:1:2) to afford compound as a brown solid .
    • Results : The specific results or outcomes related to “5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid” are not mentioned .
  • Suzuki Coupling Reaction

    • Field : Organic Chemistry
    • Application Summary : The compound can be used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via formation of C-C bond .
    • Method of Application : The specific method of application in Suzuki coupling reactions is not mentioned .
    • Results : The specific results or outcomes related to “5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid” are not mentioned .
  • Synthesis of Darolutamide Derivatives

    • Field : Medicinal Chemistry
    • Application Summary : The compound can be used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .
    • Method of Application : The specific method of application in the synthesis of darolutamide derivatives is not mentioned .
    • Results : The specific results or outcomes related to “5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid” are not mentioned .
  • Preparation of Heteroaryl Scaffolds

    • Field : Organic Chemistry
    • Application Summary : The compound can be used as a reactant in the preparation of heteroaryl scaffolds via formation of C-C bond .
    • Method of Application : The specific method of application in the preparation of heteroaryl scaffolds is not mentioned .
    • Results : The specific results or outcomes related to “5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid” are not mentioned .
  • Potential Androgen Receptor Inhibitors

    • Field : Medicinal Chemistry
    • Application Summary : The compound can be used to synthesize potential androgen receptor inhibitors .
    • Method of Application : The specific method of application in the synthesis of potential androgen receptor inhibitors is not mentioned .
    • Results : The specific results or outcomes related to “5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid” are not mentioned .

properties

IUPAC Name

5-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-9(13)7-5-10-11-8(7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGYWPHMYWUKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid

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